molecular formula C36H44N4O6 B10853714 Tyr-Pro-Phe-Phe-OC(CH3)3

Tyr-Pro-Phe-Phe-OC(CH3)3

Cat. No.: B10853714
M. Wt: 628.8 g/mol
InChI Key: MUCJBMLSOAIPBH-ORYMTKCHSA-N
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Description

Tyr-Pro-Phe-Phe-OC(CH3)³ is a synthetic tetrapeptide derivative featuring a C-terminal tert-butyl ester group. This modification replaces the typical carboxylic acid or amide group with a bulky tert-butyl ester (OC(CH3)³), which is often employed in peptide synthesis to enhance stability, reduce polarity, and protect reactive termini during chemical reactions.

Properties

Molecular Formula

C36H44N4O6

Molecular Weight

628.8 g/mol

IUPAC Name

tert-butyl (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C36H44N4O6/c1-36(2,3)46-35(45)30(23-25-13-8-5-9-14-25)39-32(42)29(22-24-11-6-4-7-12-24)38-33(43)31-15-10-20-40(31)34(44)28(37)21-26-16-18-27(41)19-17-26/h4-9,11-14,16-19,28-31,41H,10,15,20-23,37H2,1-3H3,(H,38,43)(H,39,42)/t28-,29-,30-,31-/m0/s1

InChI Key

MUCJBMLSOAIPBH-ORYMTKCHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Steric Effects of tert-Butyl Groups

The tert-butyl group is a common steric hindrance modifier in organic and organometallic chemistry. For example:

  • In [(CH₃)₂Sn(NC(CH₃)₃)₂GaCH₃]₂ (), the tert-butylamine (NC(CH₃)₃) ligand contributes to the dimeric structure by stabilizing the Ga₂N₂ core through steric bulk and weak Ga–N interactions (bond length: 203.7 pm) . Similarly, the tert-butyl ester in Tyr-Pro-Phe-Phe-OC(CH₃)³ likely influences peptide conformation by restricting backbone flexibility and promoting hydrophobic interactions.
  • P₃N₃Cl₅{N(CH₃)[Si(CH₃)₃]} () incorporates a trimethylsilyl group, which, like tert-butyl, introduces steric bulk. The compound crystallizes in a monoclinic system (space group P2₁/n), where substituents dictate molecular packing . This suggests that Tyr-Pro-Phe-Phe-OC(CH₃)³ may exhibit similar crystallographic trends due to its tert-butyl group.

Stability and Reactivity

  • Mg[Si(CH₃)₃]₂-TMDAP () demonstrates high reactivity in silyl group transfer, attributed to the labile Mg–Si bonds. In contrast, tert-butyl esters are typically more stable under basic conditions but cleave under acidic conditions. This dichotomy highlights how substituent choice (e.g., Si(CH₃)₃ vs. OC(CH₃)³) tailors stability for specific synthetic applications .
  • Thermogravimetric analysis (TGA) data from could hypothetically apply to Tyr-Pro-Phe-Phe-OC(CH₃)³, where the tert-butyl group might enhance thermal stability compared to methyl or benzyl esters.

Solubility and Hydrophobicity

Tert-butyl groups are highly hydrophobic. In [(CH₃)₂Sn(NC(CH₃)₃)₂GaCH₃]₂ (), the NC(CH₃)₃ ligand reduces solubility in polar solvents, favoring dimerization in the solid state . For Tyr-Pro-Phe-Phe-OC(CH₃)³, the tert-butyl ester likely decreases aqueous solubility, making it more suited for lipid-rich environments or organic-phase reactions.

Data Tables

Table 1: Comparison of Substituent Effects in Analogous Compounds

Compound Substituent Key Property Reference
[(CH₃)₂Sn(NC(CH₃)₃)₂GaCH₃]₂ NC(CH₃)₃ (tert-butylamine) Stabilizes Ga₂N₂ core via steric bulk; monoclinic crystal system
Mg[Si(CH₃)₃]₂-TMDAP Si(CH₃)₃ High reactivity in silyl transfer; labile Mg–Si bonds
P₃N₃Cl₅{N(CH₃)[Si(CH₃)₃]} Si(CH₃)₃ Monoclinic packing (space group P2₁/n); substituent-driven conformation
Tyr-Pro-Phe-Phe-OC(CH₃)³ OC(CH₃)³ (tert-butyl ester) Hypothesized: Enhanced hydrophobicity, thermal stability N/A

Table 2: Instrumental Techniques for Characterization (Relevant to )

Technique Application in Analogs
X-ray Diffractometry Determines crystal structure (e.g., monoclinic systems in and )
Thermogravimetric Analysis (TGA) Assesses thermal stability of tert-butyl-containing compounds
Infrared/Raman Spectroscopy Identifies functional groups (e.g., tert-butyl C–H stretches)

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